molecular formula C15H14N4OS B10944365 (5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one

(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B10944365
M. Wt: 298.4 g/mol
InChI Key: YEOLKJKQTDFULQ-UKTHLTGXSA-N
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Description

5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex heterocyclic compound that features both pyrazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    3-Phenyl-2-thioxotetrahydro-4H-imidazol-4-one: Another precursor used in the synthesis.

    Imidazole derivatives: Compounds with similar imidazole moieties, known for their broad range of biological activities.

Uniqueness

5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of pyrazole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

(5E)-5-[(1,5-dimethylpyrazol-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H14N4OS/c1-10-8-11(17-18(10)2)9-13-14(20)19(15(21)16-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,21)/b13-9+

InChI Key

YEOLKJKQTDFULQ-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC(=NN1C)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NN1C)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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